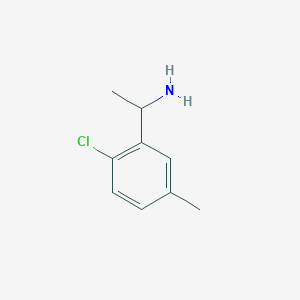

1-(2-Chloro-5-methylphenyl)ethan-1-amine

Description

1-(2-Chloro-5-methylphenyl)ethan-1-amine is a substituted phenethylamine derivative characterized by a chlorine atom at the ortho position (C2) and a methyl group at the meta position (C5) on the aromatic ring. Its molecular formula is C₉H₁₂ClN (molecular weight: 169.63 g/mol). This compound is of interest in medicinal and materials chemistry due to the electronic and steric effects imparted by its substituents.

Properties

IUPAC Name |

1-(2-chloro-5-methylphenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-6-3-4-9(10)8(5-6)7(2)11/h3-5,7H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYKNLBBVVQWPHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Chloro-5-methylphenyl)ethan-1-amine typically involves the following steps:

Starting Materials: The synthesis begins with 2-chloro-5-methylbenzaldehyde.

Reductive Amination: The aldehyde group is converted to an amine group through reductive amination, using reagents such as sodium cyanoborohydride (NaBH3CN) in the presence of an amine source.

Reaction Conditions: The reaction is usually carried out in a solvent like methanol or ethanol, under mild conditions to ensure high yield and purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and scalability.

Chemical Reactions Analysis

1-(2-Chloro-5-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Chloro-5-methylphenyl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This can lead to various physiological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the aromatic ring critically impact physicochemical properties. Key comparisons include:

Halogen-Substituted Derivatives

- 1-(4-Chlorophenyl)ethan-1-amine (Cl-MBA): Substituent: Chlorine at para position. Molecular Weight: 155.62 g/mol. Key Properties: Shorter X-X halogen bonding distances in crystal structures (3.2–3.4 Å) compared to bromine or iodine analogs, enhancing lattice stability .

1-(4-Fluorophenyl)ethan-1-amine (F-MBA) :

Alkyl-Substituted Derivatives

- 1-(4-Ethylphenyl)ethan-1-amine :

- Substituent: Ethyl group at para position.

- Molecular Weight: 149.23 g/mol.

- Key Properties: NMR data (δ 1.22 ppm for CH₃, δ 2.58 ppm for CH₂) indicate electron-donating effects enhance amine basicity compared to halogenated analogs .

- Contrast with Target: The meta-methyl group in the target compound may reduce steric clash with the amine group, preserving reactivity.

Methoxy-Substituted Derivatives

- 1-(3,5-Dimethoxyphenyl)ethan-1-amine :

- Substituents: Methoxy groups at meta and para positions.

- Molecular Weight: 181.20 g/mol.

- Synthesis: Prepared via lithium-halogen exchange, highlighting adaptability for electron-rich aromatic systems .

- Contrast with Target: Methoxy groups increase electron density on the ring, contrasting with the electron-withdrawing chlorine in the target compound.

Data Table: Comparative Analysis of Key Compounds

Biological Activity

1-(2-Chloro-5-methylphenyl)ethan-1-amine, also known by its CAS number 897552-32-8, is a compound of interest due to its potential biological activities. This article synthesizes current research findings regarding its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound's structure includes a chloro substituent on the aromatic ring and an amine functional group, which are critical for its biological interactions.

1. Pharmacological Effects

Research indicates that 1-(2-Chloro-5-methylphenyl)ethan-1-amine acts as an agonist for Trace Amine-Associated Receptor 1 (TAAR1). This receptor is implicated in various neurobiological processes, including mood regulation and psychostimulant effects. In vivo studies have demonstrated that this compound can modulate hyperactivity induced by MK-801, a known NMDA receptor antagonist, in rodent models of schizophrenia .

2. Antimicrobial Activity

Preliminary studies have evaluated the antimicrobial properties of related compounds, suggesting that halogenated phenylamines may exhibit significant antibacterial activity. While specific data on 1-(2-Chloro-5-methylphenyl)ethan-1-amine is limited, its structural analogs have shown efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

The mechanism by which 1-(2-Chloro-5-methylphenyl)ethan-1-amine exerts its effects likely involves receptor-mediated pathways. The activation of TAAR1 has been linked to the modulation of neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in psychiatric disorders .

Case Study 1: Neuropharmacological Effects

In a study assessing the impact of TAAR1 agonists on behavior in rodents, administration of 1-(2-Chloro-5-methylphenyl)ethan-1-amine resulted in significant reductions in hyperactivity levels compared to control groups. This suggests a potential role in managing symptoms associated with hyperactivity disorders .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antibacterial properties of structurally similar compounds found that derivatives with similar halogen substitutions displayed potent activity against common bacterial strains. The findings indicate that modifications to the phenyl ring can enhance antimicrobial efficacy .

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.